

Detecting 1-Methylpyrrolidine Residues: A Comparative Guide to Analytical Methods

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Compound of Interest

Compound Name: 1-Methylpyrrolidine

Cat. No.: B122478

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For researchers, scientists, and drug development professionals, the accurate detection and quantification of **1-Methylpyrrolidine** (NMP) residues is critical for ensuring product quality, safety, and regulatory compliance. This guide provides a comprehensive comparison of various analytical methods for the detection of **1-Methylpyrrolidine**, offering insights into their performance based on available experimental data.

Method Performance Comparison

The selection of an appropriate analytical method hinges on factors such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of quantitative data for different techniques used to detect **1-Methylpyrrolidine** residues.

Analytical Method	Limit of Detection (LOD)	Limit of Quantitation (LOQ)	Linearity (Correlation Coefficient, r^2)	Recovery	Relative Standard Deviation (RSD)
Dispersive Liquid-Liquid Microextraction with GC-FID	6.4 µg/L (in solution)[1]	21.2 µg/L (in solution)[1]	0.999[1]	-	6.35%[1]
GC-FID	0.3 ng[2]	-	Linear up to 135 ng	100.2-103.0%	-
LC-MS/MS (in swine liver)	5 ng/g	-	-	Nearly 100%	-
LC-MS (in riverine biofilm)	2 ng/g	-	-	-	-
Thermal Desorption-GC/MS (in polymer matrices)	-	-	0.9998	98.8-106.6%	< 5.3%

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. The following sections outline the experimental protocols for the key methods discussed.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for the determination of NMP in pharmaceutical preparations like cefepime.

- Sample Preparation: NMP is extracted from the sample using chloroform.
- Instrumentation:
 - Column: HP-1 column maintained at 100°C.
 - Injector Temperature: 250°C.
 - Detector (FID) Temperature: 250°C.
 - Internal Standard: Pyridine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A highly sensitive and selective method for the determination of NMP residues in biological matrices like swine liver.

- Sample Preparation:
 - Fortify the sample with a deuterium-labeled internal standard (N-methyl-d(3)-2-pyrrolidinone-d(6)).
 - Extract NMP from the swine liver sample with acetonitrile.
 - Pass the supernatant through a C18+WAX mixed-mode Solid Phase Extraction (SPE) cartridge to remove matrix interferences.
 - Acidify the final eluate with formic acid before injection.
- Instrumentation:
 - Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) using a 3µm 15cm×2.1mm TX column.
 - Mass Spectrometry: Performed on a PE Sciex API 4000 triple quadrupole mass spectrometer using positive turbo-ion spray ionization mode.

- MRM Transitions:

- N-methyl-2-pyrrolidinone: 100 → 58
- N-methyl-d(3)-2-pyrrolidinone-d(6) (Internal Standard): 109 → 62

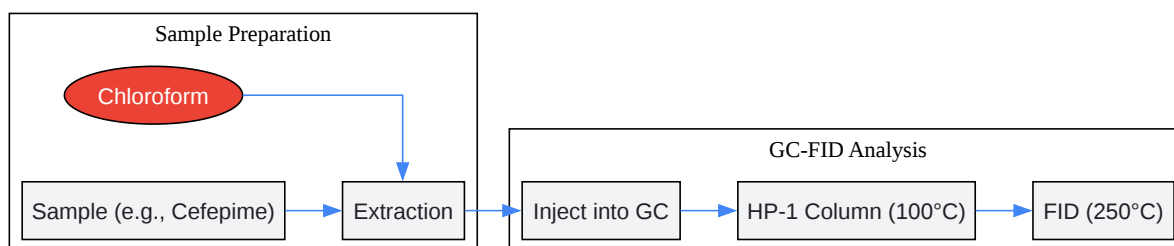
Capillary Electrophoresis

A rapid method for determining NMP content in injections, particularly in the presence of active pharmaceutical ingredients like cefepime.

- Principle: This method utilizes indirect UV photometry.
- Detection: The analyte signal is detected at 240 nm against a reference signal at 210 nm.
- Run Time: The data acquisition takes approximately 10 minutes.
- Validation: The method has been validated according to International Conference on Harmonization (ICH) guidelines.

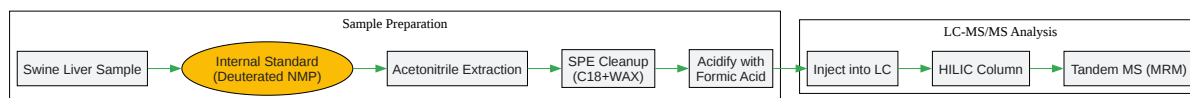
Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for the described analytical methods.



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GC-FID Experimental Workflow



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LC-MS/MS Experimental Workflow

Concluding Remarks

The choice of an analytical method for **1-Methylpyrrolidine** residue detection should be guided by the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is a powerful technique. GC-FID offers a robust and more accessible alternative for less complex samples. Capillary electrophoresis presents a rapid screening option, particularly for quality control in pharmaceutical manufacturing. The detailed protocols and comparative data presented in this guide aim to assist researchers in making an informed decision for their analytical needs.

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References

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